molecular formula C9H12N2OS B076770 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone CAS No. 13995-64-7

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Cat. No.: B076770
CAS No.: 13995-64-7
M. Wt: 196.27 g/mol
InChI Key: VMYIXFZQJDKMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone is a sophisticated, multi-functional pyrimidine derivative of significant interest in advanced chemical synthesis and drug discovery research. This compound features a pyrimidine core strategically substituted with a thiol (mercapto) group, a methyl group, an ethyl group, and an acetyl moiety, creating a versatile scaffold for further chemical elaboration. Its primary research value lies in its role as a key synthetic intermediate, particularly in the development of novel heterocyclic compounds. The reactive thiol and ketone functional groups offer distinct handles for nucleophilic and electrophilic reactions, respectively, enabling the construction of more complex molecular architectures such as thioethers, disulfides, and various fused ring systems.

Properties

IUPAC Name

1-(2-ethyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-7-10-5(2)8(6(3)12)9(13)11-7/h4H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYIXFZQJDKMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=S)C(=C(N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515278
Record name 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13995-64-7
Record name 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent ability to engage in various biological interactions has made it a privileged structure in the design of novel drugs targeting a wide array of diseases. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles of the structure-activity relationship (SAR) of pyrimidine analogs. By understanding how subtle modifications to the pyrimidine core influence biological activity, we can unlock the full potential of this versatile scaffold in the quest for more effective and selective therapeutics.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The significance of the pyrimidine ring is deeply rooted in nature. It forms the structural basis of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives. The two nitrogen atoms at positions 1 and 3 of the six-membered ring provide key hydrogen bonding capabilities, crucial for interacting with biological targets such as enzymes and receptors.[2] Furthermore, the aromatic nature of the ring allows for various substitution patterns, enabling the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.[3]

The versatility of the pyrimidine scaffold is evident in the diverse range of biological activities exhibited by its analogs, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] This guide will explore the intricate relationship between the chemical structure of pyrimidine analogs and their biological function, providing a framework for the rational design of next-generation therapeutics.

Deconstructing the SAR of Pyrimidine Analogs: Key Therapeutic Areas

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][4] Understanding these relationships is paramount for successful drug design.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine analogs have emerged as a cornerstone of cancer chemotherapy.[5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes involved in nucleic acid synthesis or cellular signaling pathways that are dysregulated in cancer.[6]

2.1.1. Kinase Inhibition: A Dominant Strategy

A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[6] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. The pyrimidine scaffold serves as an excellent "hinge-binding" motif, interacting with the ATP-binding site of kinases.[7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Modifications at the C2 and C4 positions of the pyrimidine ring are crucial for potent EGFR inhibition. For instance, anilino-substituted pyrimidines have shown significant activity. The nature of the substituent on the aniline ring can dramatically impact potency and selectivity.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have been successfully developed as CDK inhibitors.[8] The SAR of these compounds reveals that substituents at the C5 and C7 positions are critical for modulating activity and selectivity against different CDK isoforms.

  • Aurora Kinase Inhibitors: Novel pyrimidine derivatives have been investigated as inhibitors of Aurora kinases, which are essential for mitosis. The SAR of these compounds often highlights the importance of specific substitutions on appended phenyl rings for achieving high potency.

Table 1: Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors

Target KinaseKey Pyrimidine ScaffoldCritical Substitution PositionsGeneral SAR Observations
EGFR4-AnilinoquinazolineC6, C7 on quinazoline; meta/para on anilineElectron-withdrawing groups on the aniline ring often enhance activity.
CDK2Pyrazolo[1,5-a]pyrimidineC3, C5, C7A carboxamide group at C3 can enhance Trk inhibition.[9]
ALK2,4-Disubstituted PyrimidineC2, C4The presence of a piperidine moiety at C2 is often crucial for potent inhibition.
PIM-1Pyrido[2,3-d]pyrimidineC2, C4, C7Aromatic substituents at C4 generally lead to potent cytotoxicity.[10]

2.1.2. Antimetabolites: Disrupting Nucleic Acid Synthesis

Classic pyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, act as antimetabolites.[3] They mimic natural pyrimidines and interfere with the synthesis of DNA and RNA, leading to cell death in rapidly dividing cancer cells.[11] The SAR of these analogs centers on modifications that enhance their incorporation into nucleic acids or their inhibition of key enzymes like thymidylate synthase.[4]

Antiviral Activity: A Broad Spectrum of Inhibition

Pyrimidine nucleoside analogs are a major class of antiviral drugs, effective against a range of viruses including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[12] These compounds typically act as chain terminators during viral DNA or RNA synthesis.[12]

The SAR of antiviral pyrimidine analogs is heavily dependent on the nature of the sugar moiety and the substituents on the pyrimidine base. For instance, the presence of a halogen at the C5 position, as seen in idoxuridine, can enhance antiviral activity. Modifications to the sugar ring, such as the introduction of an arabinose moiety in cytarabine, can confer potent antiviral and anticancer properties.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents.[13] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

The SAR of anti-inflammatory pyrimidines often reveals the importance of specific lipophilic groups attached to the core. For example, the presence of substituted phenyl rings can enhance COX-2 selectivity. Fused pyrimidine systems have also been explored for their anti-inflammatory properties, with substitutions on the fused ring system playing a key role in modulating activity.

Experimental Workflows for SAR Elucidation

A robust SAR study relies on a combination of chemical synthesis and rigorous biological evaluation. This section provides an overview of key experimental protocols.

Synthesis of Pyrimidine Analogs

A common and versatile method for synthesizing substituted pyrimidines involves the condensation of chalcones with urea, thiourea, or guanidine.

Experimental Protocol: Synthesis of Pyrimidine Derivatives from Chalcones

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).

    • Add a catalytic amount of aqueous sodium hydroxide (40%) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Pyrimidine Synthesis:

    • Reflux a mixture of the synthesized chalcone (10 mmol) and urea (or thiourea/guanidine hydrochloride, 12 mmol) in ethanolic potassium hydroxide (20 mL) for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Neutralize with a suitable acid (e.g., dilute HCl or acetic acid) to precipitate the pyrimidine derivative.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Synthesis_Workflow Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrimidine Pyrimidine Analog Chalcone->Pyrimidine Cyclocondensation Urea Urea/Thiourea/Guanidine Urea->Pyrimidine

Caption: General workflow for the synthesis of pyrimidine analogs from chalcones.

Biological Evaluation

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Pyrimidine Analogs A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

3.2.2. In Vitro Kinase Inhibition Assay

Various formats are available for measuring kinase inhibition, including radiometric assays and fluorescence/luminescence-based assays.

Experimental Protocol: Generic In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the pyrimidine analog at various concentrations in a kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detect ATP Depletion: Add a reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The amount of remaining ATP is proportional to the luminescence signal.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Future Perspectives: The Evolving Landscape of Pyrimidine Analogs

The field of pyrimidine-based drug discovery continues to evolve, driven by advances in synthetic chemistry, computational modeling, and a deeper understanding of disease biology. The future will likely see the development of more sophisticated pyrimidine analogs with enhanced selectivity and improved pharmacokinetic properties. The exploration of novel fused pyrimidine systems and the application of techniques like fragment-based drug design and DNA-encoded libraries will undoubtedly unveil new therapeutic opportunities for this remarkable scaffold. The integration of computational studies, such as 3D-QSAR and molecular docking, will further refine the design of potent and selective pyrimidine derivatives.[14]

Conclusion

The structure-activity relationship of pyrimidine analogs is a rich and complex field that continues to yield significant contributions to medicinal chemistry. A thorough understanding of how structural modifications impact biological activity is the cornerstone of rational drug design. This guide has provided a comprehensive overview of the key SAR principles governing the anticancer, antiviral, and anti-inflammatory activities of pyrimidine derivatives, along with essential experimental protocols for their synthesis and evaluation. By leveraging this knowledge, researchers can continue to harness the power of the pyrimidine scaffold to develop innovative and life-saving medicines.

References

  • Jain, A. K., & Sharma, S. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 485-500. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 136-148. [Link]

  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(1), 104-113. [Link]

  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(11), 4488. [Link]

  • GSC Online Press. (2023). Pyrimidine derivatives, particularly nucleoside analogs, have been widely used as antiviral agents. GSC Biological and Pharmaceutical Sciences, 25(1), 104-113. [Link]

  • Jacobson, K. A., & Costanzi, S. (2012). Allosteric Modulation of Purine and Pyrimidine Receptors. Current opinion in pharmacology, 12(3), 290–298. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5669. [Link]

  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12), a463-a472. [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 239–252. [Link]

  • MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(3), 693. [Link]

  • MDPI. (2024). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences, 25(3), 1779. [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules, 25(23), 5713. [Link]

  • Elsevier. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Results in Chemistry, 4, 100344. [Link]

  • ResearchGate. (2025). Computational Studies of Pyrimidine derivatives as inhibitors of human σ 1 receptor using 3D-QSAR analysis, molecular docking, ADMET properties and DFT investigation. ResearchGate. [Link]

  • RSC Publishing. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(38), 23455-23468. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

  • Revista Electronica de Veterinaria. (2024). A REVIEW ON PYRIMIDINE DERIVATIVES AS A POTENTIAL ANTICANCER AGENTS. Revista Electronica de Veterinaria, 25(1), 1-15. [Link]

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5601. [Link]

  • MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

  • PubMed. (2026). Discovery of Amino Acid-Functionalized Multisubstituted Pyrimidines as Novel Efficient Antiviral Agents Against Enteroviruses. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6345-6358. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 347(4), 267-276. [Link]

  • Genesis Scientific Publications. (2022). Pyrimidine TAT TAC Kinases Promote B- arrestins and Rac1 for Adopting Myocardial Constrictions and GPCRs Ratio by Ang2-AT2 Synthesis and Anti-Inflammatory Growth. Advanced Clinical Medicine and Research, 3(4), 1-34. [Link]

  • Taylor & Francis Online. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Synthetic Communications, 48(6), 637-650. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12056-12071. [Link]

  • ResearchGate. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. ResearchGate. [Link]

  • PubMed. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. Bioorganic & Medicinal Chemistry Letters, 30(11), 127163. [Link]

  • Journal of Advanced Scientific Research. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(2), 704-711. [Link]

  • PubMed Central. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences, 25(17), 9481. [Link]

  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 884-903. [Link]

  • ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of... ResearchGate. [Link]

  • ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • PubMed. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 15(18), 6146-6156. [Link]

  • Bentham Science. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Organic Synthesis, 16(3), 358-376. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. EC Pharmacology and Toxicology, 3(4), 450-454. [Link]

  • Pyrimidinecarboxylic Acid. (2026). The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Derivatives. Pyrimidinecarboxylic Acid. [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potency of the Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently prove their worth, earning the designation of "privileged scaffolds." The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a quintessential example of such a structure[1][2]. Its prevalence is not a matter of chance but a direct consequence of its intrinsic chemical properties that make it an ideal building block for therapeutic agents. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine core is readily recognized by biological systems. This inherent biocompatibility, combined with its capacity for diverse hydrogen bonding and its metabolic stability, has cemented its role in a vast array of FDA-approved drugs, from anticancer agents like 5-Fluorouracil to kinase inhibitors such as Imatinib[1][3][4][5].

This guide is structured to provide not just a series of protocols, but a strategic overview of the discovery and synthesis of novel pyrimidine-based compounds. We will journey from the foundational logic of classical synthesis to the cutting edge of molecular diversification, equipping you with the rationale to make informed experimental decisions. Our focus is on the causality behind the chemistry—why a particular synthetic route is chosen, how to anticipate challenges, and where the future of pyrimidine-based drug discovery is headed.

Part I: Foundational Strategies for Core Synthesis

The construction of the pyrimidine ring is the critical first step in any discovery campaign. While numerous methods exist, a mastery of the foundational reactions provides the bedrock upon which innovation is built.

Section 1.1: The Biginelli Reaction: A Timeless Three-Component Condensation

First reported by Pietro Biginelli in 1891, this one-pot reaction remains a workhorse for synthesizing dihydropyrimidinones (DHPMs), which are valuable precursors to a multitude of bioactive pyrimidines[6]. The reaction's elegance lies in its convergence, combining an aldehyde, a β-ketoester, and urea (or thiourea) in a single, acid-catalyzed step[7].

Causality of Component Choice:

  • Aldehyde: This component dictates the substitution at the C4 position of the resulting pyrimidine ring. The choice of aldehyde is a primary driver of structural diversity.

  • β-Ketoester (e.g., Ethyl Acetoacetate): Provides the C5 and C6 carbons and the substituent at C6.

  • Urea/Thiourea: Forms the N1-C2-N3 backbone of the ring.

The classical mechanism proceeds through an initial condensation between the aldehyde and urea to form an iminium intermediate. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product[7][8].

Biginelli_Mechanism

Modern Innovations: While the classic Biginelli reaction is robust, modern drug discovery demands higher efficiency, milder conditions, and broader substrate scope. Research has introduced significant improvements such as the use of Lewis acids (e.g., Yb(OTf)₃, InCl₃) and microwave irradiation to dramatically shorten reaction times and improve yields[6][7][9].

Field-Proven Protocol: Microwave-Assisted Biginelli Synthesis

  • Rationale: This protocol is chosen for its speed, efficiency, and amenability to parallel synthesis for library generation. The use of a Lewis acid catalyst allows the reaction to proceed under milder conditions than traditional Brønsted acids.

  • Step 1: Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.1 mmol), and urea (1.5 mmol).

  • Step 2: Catalyst and Solvent Addition: Add Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%) as the catalyst. For a solvent-free approach, which is environmentally preferable, no solvent is added. Alternatively, a minimal amount of ethanol or acetonitrile can be used[7].

  • Step 3: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 100-120 °C for 5-15 minutes.

    • Self-Validation Check: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7). The disappearance of the aldehyde is a key indicator of reaction completion.

  • Step 4: Work-up and Isolation: After cooling, add cold water to the reaction mixture. The solid product will precipitate.

  • Step 5: Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product. Yields typically range from 80-95%.

Section 1.2: The Pinner Synthesis and Other Classical Routes

Causality of Component Choice:

  • Amidine: Provides the N1-C2-N3 fragment. The substituent on the amidine carbon becomes the C2 substituent on the pyrimidine ring.

  • 1,3-Dicarbonyl Compound: Provides the C4-C5-C6 backbone.

Challenges and Considerations: A primary challenge in the Pinner synthesis is the stability and purity of the amidine starting material, which can be hygroscopic and prone to hydrolysis[10]. Therefore, ensuring anhydrous reaction conditions is critical for achieving high yields[10].

Part II: Modern Methods for Scaffold Diversification

Synthesizing the core is only the beginning. The true art of modern drug discovery lies in the ability to rapidly and precisely decorate the scaffold with a variety of functional groups to explore the structure-activity relationship (SAR). This is where transition-metal-catalyzed cross-coupling reactions and C-H activation have revolutionized the field.

Section 2.1: Palladium-Catalyzed Cross-Coupling: The Key to Novelty

To employ cross-coupling strategies, one must begin with a halogenated pyrimidine (chloro-, bromo-, or iodo-pyrimidine). These serve as electrophilic handles for introducing new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura Coupling: This reaction is one of a chemist's most powerful tools for forming C-C bonds by coupling a halopyrimidine with a boronic acid or ester[11][12].

  • Rationale: The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The low toxicity of the boron-containing byproducts is another significant advantage[11].

Suzuki_Workflow

Field-Proven Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine

  • Rationale: This protocol demonstrates the selective functionalization of a di-substituted pyrimidine. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards Suzuki coupling than the C2 position, allowing for regioselective synthesis.

  • Step 1: Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)[13].

  • Step 2: Degassing and Solvent Addition: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation of the Pd(0) catalyst. Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total)[13].

  • Step 3: Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Self-Validation Check: Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry). This allows for the simultaneous tracking of starting material consumption and product formation, confirming the molecular weight of the desired compound.

  • Step 4: Quenching and Extraction: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: This reaction is the go-to method for forming C-N bonds, coupling a halopyrimidine with a primary or secondary amine[14][15][16].

  • Rationale: The Buchwald-Hartwig amination has largely replaced harsher, classical methods for synthesizing arylamines due to its exceptional functional group tolerance and broad scope[14]. This is crucial for late-stage functionalization in a drug discovery program. Modern catalyst systems, employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have made this reaction incredibly reliable[15].

Section 2.2: The New Frontier: C-H Activation

The most elegant and atom-economical approach to diversification is direct C-H activation, which avoids the need for pre-functionalized halogenated starting materials. This strategy involves the direct conversion of a C-H bond on the pyrimidine ring into a C-C or C-heteroatom bond[17][18].

  • Rationale and Expertise: While synthetically powerful, C-H activation reactions often face challenges with regioselectivity on heterocycles like pyrimidine. The choice of catalyst (often Palladium, Rhodium, or Ruthenium) and directing group is paramount to controlling which C-H bond is functionalized. Metal-free and photochemical methods are also emerging as greener alternatives[17][18]. This area represents the cutting edge of pyrimidine synthesis and is a major focus of current research.

Part III: The Post-Synthesis Workflow: Validation and Analysis

A synthesized compound is merely a candidate until its structure is unequivocally confirmed and its purity is established.

Section 3.1: Purification and Structural Elucidation

Purification: Flash column chromatography is the standard method for purifying reaction products. The choice of solvent system (eluent) is optimized using TLC to achieve good separation between the desired product and any impurities or unreacted starting materials.

Structural Validation: A combination of spectroscopic techniques is required for unambiguous structure determination.

Technique Purpose Key Information Provided
¹H and ¹³C NMR Primary structure elucidationProvides detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.[19][20]
Mass Spectrometry (MS) Molecular Weight ConfirmationMeasures the mass-to-charge ratio, confirming the molecular formula of the synthesized compound.[19][21]
X-ray Crystallography Absolute 3D StructureProvides the precise three-dimensional arrangement of atoms in a single crystal, confirming stereochemistry.[21]
  • Trustworthiness through Data: A complete characterization dataset (NMR, MS) is the hallmark of a self-validating protocol. For a lead candidate, obtaining a single-crystal X-ray structure provides the highest level of structural proof.

Section 3.2: From Compound to Candidate: Biological Screening

Once a library of novel pyrimidine analogues has been synthesized and characterized, the next step is to evaluate their biological activity. This is typically done through high-throughput screening (HTS), where compounds are tested for their ability to modulate a specific biological target, such as a protein kinase[22].

Screening_Funnel

Conclusion and Future Outlook

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics[1]. The journey from a simple heterocyclic core to a potential drug candidate is a testament to the power of modern synthetic chemistry. While classical methods like the Biginelli reaction provide a solid foundation, the true potential for innovation lies in the strategic application of modern diversification techniques. The continued development of more efficient and selective cross-coupling reactions and the ongoing exploration of C-H activation will undoubtedly accelerate the discovery of the next generation of pyrimidine-based medicines. The integration of computational modeling with these advanced synthetic strategies will further refine our ability to design and create compounds with precisely tailored biological activities, ensuring that the pyrimidine core remains a privileged scaffold for years to come.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available from: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central. Available from: [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available from: [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available from: [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. Available from: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. Available from: [Link]

  • Mechanism of Biginelli reaction. ResearchGate. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available from: [Link]

  • Biginelli Reaction. YouTube. Available from: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

  • Pinner Pyrimidine Synthesis. YouTube. Available from: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. National Institutes of Health. Available from: [Link]

  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Available from: [Link]

  • Biginelli reaction. Wikipedia. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ResearchGate. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]

  • A mechanistic investigation of Biginelli reaction under base catalysis. ResearchGate. Available from: [Link]

  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Semantic Scholar. Available from: [Link]

  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available from: [Link]

  • Pyrimidine. Wikipedia. Available from: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]

  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available from: [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Pyrimidine Synthesis for Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to a variety of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[3][4] The relentless demand for novel and more effective pharmaceuticals necessitates the rapid and efficient synthesis of diverse libraries of pyrimidine derivatives for biological screening.[5][6]

Traditionally, the synthesis of these vital compounds has often been hampered by long reaction times, harsh reaction conditions, and modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field, offering a powerful tool to overcome these limitations.[1][7] MAOS provides a green chemistry approach that significantly reduces reaction times—often from hours to minutes—while simultaneously improving reaction yields and product purity.[8][9][10] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of microwave technology for the synthesis of pyrimidine derivatives. We will delve into the fundamental mechanisms of microwave heating, provide detailed, field-proven protocols for key synthetic transformations, and offer insights into the causality behind experimental choices to empower you to harness the full potential of this transformative technology.

The Science of Microwave Synthesis: Beyond Conventional Heating

Conventional heating methods rely on the inefficient transfer of heat through conduction and convection, resulting in temperature gradients within the reaction mixture and potential for localized overheating at the vessel walls.[11][12] In stark contrast, microwave-assisted synthesis utilizes dielectric heating, a mechanism where microwave energy directly interacts with polar molecules and ionic species within the reaction mixture.[11][13] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[12][14]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. The resulting collisions between these moving ions generate heat efficiently and homogeneously.[9][12]

This direct and instantaneous energy transfer results in a rapid temperature increase, often leading to dramatic rate enhancements and, in some cases, altered reaction selectivity compared to conventional heating.[13][14] The ability to precisely control reaction parameters such as temperature, pressure, and power irradiation further enhances the reproducibility and efficiency of microwave-assisted syntheses.[1]

Key Synthetic Routes to Pyrimidine Derivatives via Microwave Irradiation

Two of the most powerful and widely adopted multicomponent reactions for the synthesis of pyrimidine and dihydropyrimidine cores are the Biginelli and Hantzsch reactions. Microwave irradiation has been successfully applied to both, significantly improving their efficiency and making them highly amenable to library synthesis in a drug discovery setting.

The Biginelli Reaction: A Facile Entry to Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[2][8] These compounds are of significant interest due to their diverse pharmacological activities.[8] Microwave-assisted Biginelli reactions can be performed under solvent-free conditions or in minimal solvent, aligning with the principles of green chemistry.[8][15]

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves an initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidine product.[16]

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Condensation) Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct + Iminium Ion (Nucleophilic Addition) Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

This protocol describes a general procedure for the solvent-free Biginelli reaction under microwave irradiation, adapted from established methodologies.[15]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfamic acid, 20 mol%)[15]

  • Microwave reactor with sealed vessel capabilities

  • Magnetic stir bar

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the reaction mixture at a constant power (e.g., 300 W) with intermittent cooling pulses (e.g., 20 seconds on, 10 seconds off) to maintain a controlled temperature (e.g., 120 °C) for a total reaction time of 5-15 minutes.[15][17] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to precipitate the solid product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted urea.

  • Recrystallize the solid from ethanol to afford the pure dihydropyrimidinone derivative.

Self-Validation and Causality:

  • Catalyst: An acid catalyst is crucial for the initial condensation and formation of the reactive iminium intermediate.[16]

  • Solvent-Free: The absence of a solvent enhances the efficiency of microwave heating by concentrating the energy directly on the reactants.[8]

  • Excess Urea: A slight excess of urea is often used to drive the reaction to completion.

  • Work-up: The precipitation in cold water allows for easy isolation of the product, which is typically a solid. Recrystallization is a standard and effective method for purification.

The Hantzsch Pyridine Synthesis: Building Substituted Pyridines

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[18][19] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[20] Microwave irradiation has been shown to significantly accelerate this synthesis, often leading to higher yields and cleaner reaction profiles.[18][19]

The Hantzsch synthesis proceeds through the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[20]

Hantzsch_Workflow cluster_inputs Starting Materials cluster_pathways Intermediate Formation cluster_cyclization Ring Formation Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl Ketoester1 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester1->Enamine Ketoester2 β-Ketoester (1 eq) Ketoester2->UnsaturatedCarbonyl Ammonia Ammonia Source Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition UnsaturatedCarbonyl->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

This protocol provides a general method for the microwave-assisted Hantzsch synthesis in a solvent.[21]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol) or aqueous ammonia[21]

  • Ethanol (3 mL)

  • Microwave reactor with sealed vessel capabilities

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and ethanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-120 °C for 5-10 minutes. The pressure will increase due to the heating of the solvent.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation and Causality:

  • Stoichiometry: Two equivalents of the β-dicarbonyl compound are required, one to form the enamine and the other to form the α,β-unsaturated system.[20]

  • Ammonia Source: Ammonium acetate serves as a convenient source of ammonia in situ.

  • Solvent: Ethanol is a good microwave-absorbing solvent and is suitable for dissolving the reactants.

  • Temperature Control: Using a constant temperature setting in the microwave reactor ensures reproducible results and prevents overheating and potential side reactions.

Data Presentation: A Comparative Overview

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.

Reaction TypeMethodCatalyst/SolventTimeYield (%)Reference
Biginelli Reaction MicrowaveSulfamic acid / Solvent-free5-10 min85-95[15]
ConventionalSulfamic acid / Ethanol2-4 h70-85[15]
Hantzsch Synthesis MicrowaveNone / Ethanol5-10 min90-96[19]
ConventionalNone / Ethanol3-6 h60-80[19]
Pyrazolopyrimidine Synthesis MicrowaveAcetic Acid15 min90-95[13]
ConventionalAcetic AcidSeveral hours~80-85[13]

Conclusion and Future Outlook

Microwave-assisted synthesis has firmly established itself as an indispensable tool in the modern synthetic chemist's arsenal, particularly in the fast-paced environment of drug discovery.[5][7] The application of this technology to the synthesis of pyrimidine derivatives offers significant advantages in terms of speed, efficiency, and environmental friendliness.[10][22] The protocols detailed in this application note provide a solid foundation for researchers to explore the vast chemical space of pyrimidine-based compounds. As microwave technology continues to evolve, with advancements in reactor design and real-time reaction monitoring, its impact on the synthesis of complex, biologically active molecules will undoubtedly continue to grow, accelerating the journey from discovery to clinical application.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33835-33868. [Link]

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science, 19(9), 584-594. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (2022). Folia Medica, 64(4), 633-641. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Advances, 10(25), 14686-14701. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). Molecules, 29(3), 669. [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2002). Molecules, 7(5), 453-463. [Link]

  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Chemistry, 5(3), 2056-2070. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development, 8(6). [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). Chemistry, 6(1), 123-138. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023). Current Organic Synthesis, 20(9), 1023-1045. [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. [Link]

  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]

  • Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(4), 118-122. [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]

  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by IR Spectroscopy. (2014). Molecules, 19(7), 9985-9998. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2021). Molecules, 26(16), 4933. [Link]

  • Role of Microwave in Pharmaceutical Sciences. (2016). Voyager, VIII. [Link]

  • On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (2018). Molecules, 23(8), 2043. [Link]

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry, 25(18), 10459-10461. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry, 9, 1847-1853. [Link]

  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery, 4(12), 977-988. [Link]

  • A brief review: Microwave assisted organic reaction. (2011). Der Pharma Chemica, 3(5), 235-249. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. (2018). Journal of Chemical and Pharmaceutical Research, 10(8), 1-3. [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3464-3468. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020, April 12). jOeCHEM. [Link]

Sources

Application Notes & Protocols: Crystallization of Pyrimidine-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pyrimidine Drug Development

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer drugs to antivirals.[1] For drug development professionals, obtaining a high-quality single crystal of a pyrimidine-based active pharmaceutical ingredient (API) is a critical milestone. Single-crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule, elucidating stereochemistry, conformation, and intermolecular interactions.[2] This atomic-level information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and securing intellectual property.

However, the path to a well-ordered crystal is often fraught with challenges. Pyrimidine derivatives can exhibit complex hydrogen bonding patterns, polymorphism (the ability to exist in multiple crystal forms), and a frustrating tendency to yield oils or amorphous precipitates.[3] This guide provides a comprehensive overview of the principles and techniques for successfully crystallizing these vital small molecules, blending theoretical understanding with practical, field-tested protocols.

The Foundation: Principles of Solution-Based Crystallization

Successful crystallization is a carefully controlled exercise in thermodynamics and kinetics. The entire process hinges on creating a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit.[4][5] This state is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (growth).[6]

A solution's journey to crystallization can be visualized with a solubility diagram, which maps three key regions:[4]

  • Stable (Undersaturated) Zone: The solute is fully dissolved, and crystallization cannot occur.

  • Metastable Zone: The solution is supersaturated but kinetically stable. Nucleation is unlikely without an external trigger (like a seed crystal or scratching the vial). This is the ideal zone for growing large, high-quality single crystals.

  • Labile (Unstable) Zone: The concentration is so high that spontaneous, rapid precipitation occurs. This often leads to a shower of tiny, poorly formed microcrystals or an amorphous solid.[4]

The primary goal of any crystallization technique is to guide the solution slowly into the metastable zone, allowing a few nuclei to form and grow in an orderly fashion.[5][7]

G General Crystallization Workflow A Purified Pyrimidine Compound B Solubility Screening A->B C Select Crystallization Method B->C D Set Up Experiment C->D E Monitor for Nucleation & Growth D->E F Harvest Crystals E->F Success H Troubleshoot / Optimize E->H Failure G Structural Analysis (SCXRD) F->G H->C Re-evaluate

Caption: A generalized workflow for small molecule crystallization experiments.

Pre-Crystallization: Setting the Stage for Success

Time spent on preparation before setting up crystallization trials is never wasted. The quality of the starting material and the choice of solvent system are the most critical factors determining the outcome.

The Purity Imperative

It is nearly impossible to grow high-quality crystals from an impure sample. Impurities can act as unwanted nucleation sites, leading to the formation of many small crystals, or they can be incorporated into the crystal lattice, disrupting its order and degrading diffraction quality. Always begin with the highest purity material possible (>95%, preferably >99%).

Strategic Solvent Selection

The ideal solvent (or solvent system) should exhibit moderate solubility for your pyrimidine compound. If the compound is too soluble, it will be difficult to achieve supersaturation.[8] If it is nearly insoluble, you won't be able to dissolve enough material to begin with.

Key Solvent Characteristics for Pyrimidine Derivatives:

  • Polarity and Hydrogen Bonding: Pyrimidine rings contain nitrogen atoms that are hydrogen bond acceptors. Substituents often add hydrogen bond donors (-NH2, -OH) or other polar groups. Therefore, solvents capable of hydrogen bonding (e.g., alcohols, water, acetic acid) or with significant polarity (e.g., acetone, acetonitrile, ethyl acetate) are often good starting points.[8][9]

  • Volatility: The solvent's boiling point is a key parameter. Low boiling point solvents (<100°C) are generally preferred as they can be removed easily from the final crystals.[10] However, highly volatile solvents like dichloromethane (DCM) or diethyl ether can evaporate too quickly, causing the solution to crash out into the labile zone.[8]

  • Inertness: The solvent must not react with your compound.

Solvent Screening Protocol:

  • Place ~1-2 mg of your compound into several small, clean vials.

  • To each vial, add a different solvent dropwise (e.g., 50 µL at a time).

  • Observe the solubility at room temperature.

  • If the compound does not dissolve, gently warm the vial and observe again.

  • A good candidate solvent will dissolve the compound when heated but show decreased solubility upon cooling.

SolventBoiling Point (°C)PolarityH-Bonding AbilityNotes for Pyrimidines
Water100HighDonor & AcceptorGood for highly polar, functionalized pyrimidines.
Ethanol78HighDonor & AcceptorAn excellent, versatile solvent for many heterocycles.
Methanol65HighDonor & AcceptorSimilar to ethanol but more volatile.
Isopropanol82MediumDonor & AcceptorLess volatile than ethanol, can slow down growth.
Acetonitrile82MediumAcceptorGood for moderately polar compounds.[9]
Ethyl Acetate77MediumAcceptorA common choice for organic molecules.[9]
Acetone56MediumAcceptorOften too volatile for slow methods but useful in vapor diffusion.[8]
Tetrahydrofuran (THF)66MediumAcceptorCan be effective but is also known to cause "oiling out".[7]
Toluene111LowNone (π-system)Can promote pi-stacking interactions; high boiling point is a drawback.[8][10]
Hexanes69LowNonePrimarily used as an anti-solvent.

Data compiled from various sources.[10][11]

Core Crystallization Techniques and Protocols

There is no single "best" method for crystallization.[8] Success often requires screening several techniques. The following are the most common and effective methods for pyrimidine-based small molecules.

Slow Evaporation

This is the simplest technique but can be surprisingly effective.[12] It works by slowly increasing the solute concentration as the solvent evaporates, eventually reaching the metastable zone.[4]

Causality: The slow rate of evaporation is key. Rapid evaporation will quickly push the concentration into the labile zone, causing a precipitate.[8] By controlling the rate, you allow time for ordered molecular assembly.

Protocol:

  • Dissolve your pyrimidine compound in a suitable solvent (or solvent mixture) to near-saturation in a small, clean vial (e.g., a 4 mL vial or an NMR tube).[12]

  • Filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]

  • Cover the vessel in a way that allows for slow solvent escape. Common methods include:

    • Covering the vial with paraffin film and piercing it with 1-2 small holes from a needle.

    • Loosely placing the cap on the vial.[7]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).

  • Monitor periodically over several days to weeks.

Vapor Diffusion

Vapor diffusion is arguably the most powerful and controlled method, especially when only small amounts of material are available.[7] The technique involves two solvents: a "good" solvent in which your compound is soluble, and a volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.[4]

Causality: This method provides an extremely slow and controlled approach to supersaturation. The gradual change in solvent composition allows molecules to find their lowest energy positions in the growing crystal lattice.

There are two common setups:

  • Hanging Drop: A drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.[13]

  • Sitting Drop: A drop of the compound solution is placed on a pedestal within a sealed chamber that also contains the anti-solvent reservoir.[13]

G cluster_0 Sealed Chamber Reservoir Reservoir (Anti-solvent) Drop Drop (Compound in 'Good' Solvent) Reservoir->Drop Diffusion label_B 2. Solubility of compound in the drop decreases label_A 1. Anti-solvent vapor diffuses into the drop label_C 3. Supersaturation is achieved, leading to nucleation & growth

Caption: The principle of the vapor diffusion crystallization method.

Protocol (Vial-in-Vial Setup):

  • Prepare a concentrated solution of your pyrimidine compound in a "good" solvent (e.g., 1-5 mg in 0.1-0.5 mL).

  • Filter this solution into a small, narrow inner vial (e.g., a 0.5 mL vial).

  • Add 1-2 mL of a volatile anti-solvent to a larger outer vial (e.g., a 4 mL vial). The anti-solvent should be more volatile than the good solvent.

  • Carefully place the inner vial inside the outer vial, ensuring the walls do not touch to prevent capillary action.[8]

  • Seal the outer vial tightly with a cap.

  • Set aside in a stable, vibration-free environment and monitor.

Common Solvent/Anti-Solvent Pairs:

Good Solvent (Higher BP)Anti-Solvent (Lower BP)
WaterDioxane, Ethanol, Acetone
TolueneHexane, Pentane
Dichloromethane (DCM)Pentane, Diethyl Ether
AcetonitrileDiethyl Ether
MethanolDiethyl Ether, DCM
Slow Cooling

This technique is effective for compounds that show a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[4]

Causality: Slow cooling rates are crucial. A gradual decrease in temperature keeps the solution within the metastable zone for a longer period, favoring the growth of large, well-ordered crystals over rapid precipitation.[14]

Protocol:

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).[14]

  • Ensure all solid material is dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Cover the flask or vial and place it in an insulated container (e.g., a Dewar flask filled with hot water or an insulated box) to slow the rate of cooling.[14]

  • Allow the setup to cool undisturbed to room temperature over several hours or days.

High-Throughput Screening (HTS)

For challenging targets or in industrial settings, HTS automates the screening of hundreds or thousands of crystallization conditions simultaneously.[15][16] These systems use robotic liquid handlers to set up crystallization plates (e.g., 96-well format) with varying solvents, pH levels, and additives.[17] Techniques like Encapsulated Nanodroplet Crystallization (ENaCt) allow for screening on a nanoliter scale, conserving precious material.[4][18] While requiring specialized equipment, HTS dramatically increases the probability of finding successful crystallization conditions.[19]

Troubleshooting Common Crystallization Problems

Even with careful planning, crystallization experiments can fail. Understanding the potential causes is key to successful optimization.

G Crystallization Troubleshooting Guide Start Experiment Outcome NoCrystals No Crystals Formed Start->NoCrystals Oil Oiling Out Start->Oil Microcrystals Many Small Crystals Start->Microcrystals Cause1 Too much solvent / Not supersaturated NoCrystals->Cause1 Cause2 Concentration too high / Cooling too fast Oil->Cause2 Cause3 Compound is impure Oil->Cause3 Microcrystals->Cause2 Solution1 Slowly evaporate some solvent; Increase concentration; Use a poorer solvent Cause1->Solution1 Solution2 Dilute the initial solution; Slow down the process (e.g., slower cooling/diffusion) Cause2->Solution2 Solution3 Re-purify the compound Cause3->Solution3

Caption: A decision tree for troubleshooting common crystallization issues.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent).Try adding a seed crystal. If that fails, slowly evaporate some of the solvent to increase the concentration and try again.[20]
Kinetics of nucleation are too slow.Scratch the inside of the vial with a glass rod to create nucleation sites. Lower the temperature of the experiment.[20]
Amorphous Precipitate or Powder Supersaturation was achieved too quickly (solution was in the labile zone).Decrease the starting concentration. Slow down the crystallization process (e.g., use a less volatile anti-solvent, slow the cooling rate).
"Oiling Out" Compound comes out of solution as a liquid because the concentration is too high or the temperature is above its melting point in that solvent.Use a more dilute solution. Change to a solvent in which the compound is less soluble.[7] Try a lower temperature.
Many Tiny Crystals Too many nucleation events occurred.Decrease the concentration.[7] Slow down the rate of crystallization. Ensure the starting solution is filtered to remove dust.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735–1755. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3356. [Link]

  • American Chemical Society. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development, 27(7), 1335-1342. [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 13(33), 9789-9799. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Florida. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in Molecular Biology (Vol. 1348, pp. 245-260). [Link]

  • ResearchGate. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1437–1446. [Link]

  • Hampton Research. (n.d.). Converting Vapor Diffusion to Microbatch. Retrieved from [Link]

  • University of Florida. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • SciSpace. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. Retrieved from [Link]

  • American Chemical Society. (2018). A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design, 19(1), 459-477. [Link]

  • National Center for Biotechnology Information. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(15), 4995. [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • American Chemical Society. (2023). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega, 8(28), 25298-25313. [Link]

  • Google Patents. (2007). High throughput screening of crystallization materials.
  • YouTube. (2024). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. [Link]

  • Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and significantly improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction: A Two-Step Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step process. The first step involves the construction of the pyrimidine core via a Pinner-type condensation reaction to yield the 4-hydroxy pyrimidine intermediate. This is followed by a thionation step to introduce the desired mercapto group. This guide is structured to address potential challenges in each of these critical stages.

Part 1: Pinner Pyrimidine Synthesis of 1-(2-Ethyl-4-hydroxy-6-methylpyrimidin-5-yl)ethanone

The foundational step in this synthesis is the condensation of an ethyl amidine with a β-dicarbonyl compound to form the pyrimidine ring. Specifically, this involves the reaction of ethylpropionimidate with 3-acetyl-pentane-2,4-dione.

Pinner_Synthesis reagents Ethylpropionimidate + 3-Acetyl-pentane-2,4-dione intermediate Pyrimidine Intermediate (1-(2-Ethyl-4-hydroxy-6-methylpyrimidin-5-yl)ethanone) reagents->intermediate Pinner Condensation

Caption: Pinner condensation to form the pyrimidine intermediate.

Frequently Asked Questions (FAQs) - Pinner Synthesis

Q1: My Pinner reaction is resulting in a very low yield. What are the primary causes?

A1: Low yields in the Pinner pyrimidine synthesis are a common challenge. The most likely culprits are:

  • Hydrolysis of the Amidine Starting Material: Amidines are susceptible to hydrolysis, which can be exacerbated by ambient moisture.[1]

  • Suboptimal Reaction Conditions: The temperature and choice of solvent can significantly impact the reaction rate and equilibrium.[2]

  • Impure Reagents: The purity of both the amidine and the β-dicarbonyl compound is critical for preventing unwanted side reactions.

Q2: I am observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A2: To improve the conversion rate, consider the following:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the amidine.[3]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). A moderate increase in temperature or a longer reaction time may be necessary.[2]

  • Catalyst Choice: While often base-catalyzed, the choice and stoichiometry of the base are critical to favor the desired cyclization.[2]

Q3: I suspect the formation of byproducts. What are the common side reactions in a Pinner synthesis?

A3: The Pinner synthesis can be prone to several side reactions:

  • Self-condensation of the β-dicarbonyl compound: This can occur under basic conditions, consuming your starting material.[2]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to form the pyrimidine ring.

  • Formation of alternative heterocyclic systems: Depending on the reaction conditions, other ring systems may form.

Troubleshooting Guide: Pinner Synthesis
Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield Hydrolysis of amidine- Use freshly prepared or purified amidine hydrochloride.[1]- Ensure strictly anhydrous conditions by using dried solvents and an inert atmosphere.[3]
Suboptimal reaction conditions- Monitor the reaction by TLC to determine the optimal reaction time and temperature.[2]- Experiment with different solvents to improve the solubility of reactants.
Incomplete Reaction Inefficient catalysis- The choice and amount of base are crucial. Common bases include sodium ethoxide or potassium carbonate.[1]
Low reactivity of starting materials- Confirm the purity of your starting materials. Impurities can inhibit the reaction.[2]
Byproduct Formation Self-condensation of the β-dicarbonyl- Optimize the stoichiometry of the base to minimize this side reaction.[2]
Incomplete cyclization- A moderate increase in temperature may promote the final ring-closing step.

Part 2: Thionation of the Pyrimidine Intermediate

The second step involves the conversion of the 4-hydroxy group of the pyrimidine intermediate to a 4-mercapto group. This is typically achieved using a thionating agent, with Lawesson's reagent being a common choice.[4][5]

Thionation intermediate Pyrimidine Intermediate (4-hydroxy) final_product Final Product (4-mercapto) intermediate->final_product Thionation with Lawesson's Reagent

Caption: Thionation of the pyrimidine intermediate to the final product.

Frequently Asked Questions (FAQs) - Thionation

Q1: My thionation reaction with Lawesson's reagent is sluggish and gives a low yield. What can I do to improve it?

A1: Several factors can affect the efficiency of thionation with Lawesson's reagent:

  • Incomplete Dissolution of Lawesson's Reagent: Lawesson's reagent has poor solubility in many organic solvents.[6]

  • Reaction Temperature: While Lawesson's reagent is more reactive than other thionating agents like P₄S₁₀, it may still require elevated temperatures for efficient conversion.[4]

  • Stoichiometry of Lawesson's Reagent: An insufficient amount of the reagent will lead to incomplete conversion.

Q2: The purification of my final product is difficult due to the presence of phosphorus-containing byproducts from Lawesson's reagent. How can I simplify the workup?

A2: The byproducts of Lawesson's reagent can indeed complicate purification. Consider these strategies:

  • Aqueous Workup: A thorough aqueous workup can help remove some of the polar phosphorus byproducts before chromatography.[7]

  • Recrystallization: The target mercaptopyrimidine is often a crystalline solid, making recrystallization an effective purification method.[8]

  • Fluorous Lawesson's Reagent: Using a fluorous-tagged version of Lawesson's reagent can allow for easy removal of the byproducts by fluorous solid-phase extraction.[9]

Q3: Are there any common side reactions to be aware of during the thionation step?

A3: While Lawesson's reagent is generally selective for carbonyl and hydroxyl thionation, side reactions can occur, especially at elevated temperatures. These can include decomposition of the starting material or product, or unwanted reactions with other functional groups if present.[4]

Troubleshooting Guide: Thionation
Problem Potential Cause Troubleshooting Steps & Recommendations
Low Yield / Incomplete Reaction Poor solubility of Lawesson's reagent- Use a solvent in which Lawesson's reagent is more soluble, such as anhydrous tetrahydrofuran (THF) or toluene.[7]- Ensure vigorous stirring to maximize the dissolution of the reagent.
Insufficient reaction temperature- The reaction can be conducted at elevated temperatures, but monitor for decomposition by TLC.[4]
Incorrect stoichiometry- Use a slight excess of Lawesson's reagent to drive the reaction to completion.
Difficult Purification Phosphorus byproducts- Perform a thorough aqueous workup after the reaction.[7]- Purify the crude product by recrystallization from a suitable solvent system.[8]
Product Decomposition High reaction temperature- Optimize the reaction temperature by monitoring the progress by TLC. Avoid unnecessarily high temperatures or prolonged reaction times.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Ethyl-4-hydroxy-6-methylpyrimidin-5-yl)ethanone (Pinner-type Synthesis)
  • Preparation of Ethylpropionimidate Hydrochloride (Pinner Salt): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve propionitrile in anhydrous ethanol. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution until saturation. Seal the flask and allow it to stand at 0-5°C for 12-24 hours. The Pinner salt will precipitate and can be collected by filtration under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum.

  • Condensation Reaction: To a solution of 3-acetyl-pentane-2,4-dione in anhydrous ethanol, add a stoichiometric amount of freshly prepared ethylpropionimidate hydrochloride.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by TLC.

  • Workup and Isolation: After completion, cool the reaction mixture and neutralize it with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[8]

Protocol 2: Synthesis of this compound (Thionation)
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the 1-(2-Ethyl-4-hydroxy-6-methylpyrimidin-5-yl)ethanone intermediate in anhydrous THF.[7]

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[7]

  • Workup: Upon completion, cool the reaction mixture and quench it by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]

References

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Lawesson's Reagent. Organic Chemistry Portal.
  • Pinner pyrimidine synthesis. Slideshare.
  • Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives.
  • How to Purify an organic compound via recrystallization or reprecipitation?.
  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxid
  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • Comparison of Two Reagents for Thionations.
  • An improvement in synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol.
  • Recrystalliz
  • Synthesis of Amidines and Its Applic
  • Mechanism of the thionation reaction using Lawesson's reagent (1).
  • Synthesis and characterization of novel pyrimidi… — Library of Science. Biblioteka Nauki.
  • Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • Purification by Recrystalliz
  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University.
  • Thionation using fluorous Lawesson's reagent. PubMed.
  • Recrystalliz
  • Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermedi
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Synthesis and antiproliferative activity of diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran. Semantic Scholar.
  • Thiation of 2'-deoxy-5,6-dihydropyrimidine nucleosides with Lawesson's reagent: characterisation of oxathiaphosphepane intermedi
  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Deriv
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Isolation and Purification of Organic Compounds Recrystalliz
  • 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.
  • A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS Vikas Vilas Borge* and Juilee Vaze Department of Chemistry, U. Semantic Scholar.
  • Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
  • 1-(2-Hydroxy-4-methylpyrimidin-5-yl)ethanone. BLD Pharm.

Sources

Technical Support Center: Scaling Up 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key pyrimidine derivative. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up of your synthesis.

Question 1: We are experiencing a significant drop in yield when moving from a lab-scale (grams) to a pilot-plant scale (kilograms) synthesis. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a common challenge. The root cause often lies in mass and heat transfer limitations, as well as changes in reaction kinetics.

  • Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making efficient heating and cooling more difficult. This can lead to localized "hot spots" or "cold spots," promoting side reactions or incomplete conversion.

    • Solution: Employ a reactor with a jacketed cooling/heating system and ensure vigorous, efficient stirring. The stirring rate may need to be recalibrated for the larger vessel to ensure homogeneity. Consider a staged addition of reagents to better control any exotherms.

  • Mixing and Mass Transfer: Inadequate mixing can lead to localized high concentrations of reactants, which can favor byproduct formation.

    • Solution: The type of impeller and stirring speed are critical. A retreat curve impeller is often suitable for maintaining suspension of solids without excessive shear. For multi-phase reactions, ensure the impeller design provides good interfacial contact.

  • Reaction Time: Reactions that appear complete at a small scale may require longer times in a larger reactor due to slower heat and mass transfer.

    • Solution: Monitor the reaction progress closely using in-process analytical methods like HPLC or TLC.[1][2] Do not rely solely on the reaction time established at the lab scale. Continue the reaction until no further conversion of the limiting reagent is observed.

Question 2: Our isolated product is a yellow to brown color, not the expected off-white solid. What is causing this discoloration and how can we prevent it?

Answer: Discoloration in mercaptopyrimidine derivatives is often due to the formation of disulfide byproducts or other impurities from side reactions.

  • Oxidation to Disulfides: The mercapto group (-SH) is susceptible to oxidation, especially in the presence of air (oxygen), heat, or certain metal ions, leading to the formation of a disulfide-linked dimer. This is a common issue with thiols.[3]

    • Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas.

      • Antioxidants: Consider the addition of a small amount of a reducing agent or antioxidant during workup, if compatible with your product's stability.

  • Thermal Degradation: Prolonged exposure to high temperatures can lead to the decomposition of the product or starting materials, forming colored impurities.[4]

    • Solution: Optimize the reaction temperature and time. Avoid excessive heating during reaction and solvent removal. Use techniques like vacuum distillation at lower temperatures for solvent removal.

  • pH-Dependent Stability: The stability of mercaptopyrimidines can be pH-dependent.[5] Extreme pH values during workup could contribute to degradation.

    • Solution: Maintain a controlled pH during extraction and isolation steps. A neutral to slightly acidic pH is often preferable.

Question 3: We are observing a significant amount of an impurity with a molecular weight corresponding to the disulfide dimer of our product. How can we remove this and prevent its formation?

Answer: The formation of the disulfide dimer is a primary challenge due to the reactivity of the thiol group.

  • Prevention: As detailed in the previous question, the key is to prevent oxidation by working under an inert atmosphere and using degassed solvents.

  • Removal:

    • Reductive Workup: If the disulfide has already formed, it can often be converted back to the thiol by treatment with a mild reducing agent. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during the aqueous workup.

    • Chromatography: While challenging on a large scale, flash column chromatography can be effective for removing the less polar disulfide dimer from the more polar thiol product.[6][7]

    • Recrystallization: A carefully chosen recrystallization solvent system may allow for the selective crystallization of the desired product, leaving the disulfide impurity in the mother liquor.[8] This is often the most scalable purification method.[9]

Workflow for Troubleshooting Low Yield and Impurity Formation

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Problem Low Yield & High Impurity Analysis Analyze Crude Product (HPLC, LC-MS) Problem->Analysis Review Review Reaction Parameters Problem->Review Inert Implement Inert Atmosphere Analysis->Inert Disulfide Impurity Detected Purify Develop New Purification Protocol Analysis->Purify Multiple Impurities Heat Optimize Heat Transfer Review->Heat Exotherm Observed Mix Improve Mixing Review->Mix Incomplete Conversion G cluster_thione cluster_thiol Thione Thione Form (More stable in polar solvents) Thiol Thiol Form (Predominates in nonpolar solvents) Thione->Thiol Tautomerization Thione_img Thione_img Thiol_img Thiol_img

Sources

Technical Support Center: Method Refinement for Detecting Pyrimidine Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyrimidine metabolites in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying principles to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the analysis of pyrimidine metabolites.

Q1: What are the primary challenges in accurately quantifying pyrimidine metabolites in biological samples?

A1: The accurate quantification of pyrimidine metabolites is challenging due to several factors:

  • High Polarity: Many pyrimidine metabolites, especially the phosphorylated nucleosides (e.g., UMP, UDP, UTP), are highly polar molecules. This makes their retention on traditional reversed-phase liquid chromatography (RPLC) columns difficult, often leading to poor peak shapes and co-elution with the solvent front.[1][2]

  • Structural Similarity: The structural similarity among different pyrimidine metabolites can make their chromatographic separation challenging, potentially leading to overlapping peaks and inaccurate quantification.

  • Low Abundance: Some pyrimidine intermediates may be present at very low concentrations in biological matrices, requiring highly sensitive analytical methods for their detection.

  • Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex matrices. Components of the matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3]

  • Metabolite Stability: Pyrimidine metabolites can be susceptible to degradation by enzymes present in the biological sample or during sample processing.[4] Ensuring their stability from sample collection to analysis is critical.

Q2: Which analytical technique is most suitable for the comprehensive analysis of pyrimidine metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the comprehensive analysis of pyrimidine metabolites.[1][4][5][6] This is due to its high sensitivity, selectivity, and ability to quantify a wide range of metabolites in a single run.[4][5][6] While other techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be used, they often require derivatization or have lower sensitivity for certain pyrimidine metabolites.[2][7]

Q3: What are the key considerations for choosing an appropriate internal standard for pyrimidine analysis?

A3: The choice of internal standard (IS) is crucial for accurate quantification in LC-MS/MS analysis. The ideal IS should be a stable, isotopically labeled analog of the analyte of interest.[4] This is because a stable isotope-labeled IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute chromatographically and experience similar matrix effects.[1] If a labeled analog is not available, a structurally similar compound that does not co-elute with any of the target analytes can be used. However, it is important to validate that the chosen IS adequately compensates for variations in sample preparation and matrix effects.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Sample Preparation Issues

Problem: Low recovery of pyrimidine metabolites during sample extraction.

  • Possible Cause: Inefficient cell lysis or protein precipitation.

  • Solution:

    • Optimize Lysis/Precipitation: For cellular samples, ensure complete cell lysis to release intracellular metabolites. Sonication or the use of specific lysis buffers can be effective. For protein precipitation, cold organic solvents like methanol, acetonitrile, or perchloric acid are commonly used.[1] The choice of solvent and the ratio of solvent to sample should be optimized for your specific sample type.

    • Temperature Control: Perform all extraction steps on ice or at 4°C to minimize enzymatic degradation of metabolites.[8]

    • Internal Standard Addition: Add the internal standard at the very beginning of the sample preparation process to account for any losses during extraction.[1]

Problem: Degradation of pyrimidine metabolites in the collected samples.

  • Possible Cause: Enzymatic activity in the biological matrix.

  • Solution:

    • Rapid Quenching: Immediately after collection, quench metabolic activity by snap-freezing the samples in liquid nitrogen.[9]

    • Use of Preservatives: For urine samples, the addition of preservatives like thymol can help inhibit microbial growth and enzymatic activity.[4]

    • pH Adjustment: Maintaining an appropriate pH can also help to preserve the stability of certain metabolites.

Chromatography Problems

Problem: Poor retention and peak shape of polar pyrimidine metabolites on a reversed-phase column.

  • Possible Cause: The high polarity of the analytes leads to insufficient interaction with the stationary phase.

  • Solution:

    • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., tributylamine, dibutylamine acetate) into the mobile phase.[1] The ion-pairing reagent forms a neutral complex with the charged analytes, increasing their retention on the reversed-phase column.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent.

Problem: Inconsistent retention times between runs.

  • Possible Cause: Changes in mobile phase composition, column temperature, or column equilibration.

  • Solution:

    • Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly degassed. In ion-pair chromatography, the concentration of the ion-pairing reagent must be consistent.[1]

    • Column Temperature Control: Use a column oven to maintain a constant and stable column temperature throughout the analysis.

    • Sufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important in gradient elution.

Mass Spectrometry and Data Analysis Issues

Problem: Significant ion suppression or enhancement is observed.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of the target analytes.

  • Solution:

    • Improve Chromatographic Separation: Optimize the LC method to separate the analytes of interest from the interfering matrix components. This may involve adjusting the gradient profile, changing the column, or using a different chromatographic mode.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] However, this may also reduce the concentration of the analytes to below the limit of detection.

    • Use of a Divert Valve: A divert valve can be used to direct the flow from the LC column to waste during the times when highly interfering components, such as salts, are eluting.[5]

    • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is as similar as possible to the actual samples to compensate for matrix effects.[10]

Problem: Inaccurate quantification of low-abundance metabolites.

  • Possible Cause: The signal-to-noise ratio is too low for reliable integration.

  • Solution:

    • Optimize MS Parameters: Optimize the mass spectrometer parameters, such as collision energy and cone voltage, for each specific analyte to maximize its signal intensity.[4]

    • Increase Sample Injection Volume: Injecting a larger volume of the sample can increase the amount of analyte introduced into the mass spectrometer, thereby increasing the signal intensity.

    • Sample Enrichment: Use solid-phase extraction (SPE) or other sample preparation techniques to enrich the concentration of the target analytes before analysis.

Section 3: Experimental Protocols & Data

Detailed Protocol: Extraction of Pyrimidine Metabolites from Cell Culture

This protocol provides a step-by-step guide for the extraction of pyrimidine metabolites from adherent cell cultures.

  • Cell Culture: Grow cells to the desired confluency in a multi-well plate.

  • Metabolism Quenching: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.

  • Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Vortex the tube vigorously for 30 seconds.

  • Incubation: Incubate the samples at -20°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume of the initial LC mobile phase for analysis.

Visualization of Key Concepts

Workflow for Pyrimidine Metabolite Analysis

Pyrimidine Metabolite Analysis Workflow Figure 1: General workflow for pyrimidine metabolite analysis. cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine, Cells) Quenching Metabolism Quenching (e.g., Snap Freezing) SampleCollection->Quenching Extraction Metabolite Extraction (e.g., Solvent Precipitation) Quenching->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC_Separation LC Separation (e.g., RPLC, HILIC) Cleanup->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A generalized workflow for the analysis of pyrimidine metabolites.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Poor Peak Shape Figure 2: A decision tree for troubleshooting poor peak shape. Start Poor Peak Shape (Tailing, Fronting, Broadening) CheckColumn Check Column Health? Start->CheckColumn CheckMobilePhase Check Mobile Phase Composition? CheckColumn->CheckMobilePhase No ReplaceColumn Replace Column CheckColumn->ReplaceColumn Yes CheckSample Check Sample Overload? CheckMobilePhase->CheckSample No PrepareNewMP Prepare Fresh Mobile Phase CheckMobilePhase->PrepareNewMP Yes DiluteSample Dilute Sample CheckSample->DiluteSample Yes OptimizeMethod Optimize LC Method (e.g., Gradient, pH) CheckSample->OptimizeMethod No

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

Quantitative Data Summary
MetaboliteSample TypeExtraction MethodLC-MS/MS MethodLLOQ (µM)Reference
UridinePlasmaProtein PrecipitationRPLC-MS/MS0.1
ThymineUrineDilutionHILIC-MS/MS0.5[4]
Orotic AcidUrineDilutionRPLC-MS/MS0.2[4]
UMPCellsPerchloric AcidIon-Pair RPLC-MS/MS1.0[1]
UDPCellsPerchloric AcidIon-Pair RPLC-MS/MS2.0[1]
UTPCellsPerchloric AcidIon-Pair RPLC-MS/MS5.0[1]

Table 1: Representative lower limits of quantification (LLOQ) for selected pyrimidine metabolites in different biological matrices.

References

  • Creek, D. J., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(31), 3473-3480. [Link]

  • Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC-MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212458. [Link]

  • Khatun, Z., et al. (2021). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1H-NMR Spectroscopy. Metabolites, 11(11), 749. [Link]

  • Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212458. [Link]

  • Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212458. [Link]

  • Clem, B., et al. (2011). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. Journal of Biological Chemistry, 286(44), 38484-38491. [Link]

  • Reid, D. A., & Macpherson, L. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR protocols, 3(1), 101119. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Wan, Q. L., et al. (2017). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Aging (Albany NY), 9(2), 447–474. [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]

  • Mayo Clinic Laboratories. (n.d.). Purines and Pyrimidines Panel, Plasma. [Link]

  • Hentschel, F., et al. (2024). Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography. Processes, 12(4), 743. [Link]

  • Massive Bio. (2026). Pyrimidine. [Link]

  • Wujec, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2133. [Link]

  • Kalíková, K., et al. (2013). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of separation science, 36(15), 2481-2487. [Link]

  • Lee, S. H., et al. (2019). Evaluation of Matrix Effect in Body Fluid Chemistry on Roche Cobas 8000 c702 System. Laboratory Medicine Online, 9(3), 161-169. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone and Established Kinase Inhibitors in Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Inhibitor Specificity and Potency

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized oncology, offering targeted therapies with improved efficacy and reduced toxicity compared to traditional chemotherapy. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, serving as the backbone for numerous FDA-approved drugs.[1][2] This is largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region, a critical interaction for inhibitor binding.[2]

This guide provides a comparative analysis of a novel pyrimidine-based compound, 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone (hereafter referred to as Cpd-EMMP), against a panel of well-established kinase inhibitors: Gefitinib , Sunitinib , and Dasatinib . These comparators have been selected for their well-defined roles in targeting key oncogenic kinases—EGFR, VEGFR2, and Src, respectively—and for their clinical significance.

A key structural feature of Cpd-EMMP is the 4-mercapto (-SH) group. This thiol moiety introduces the potential for covalent interaction with cysteine residues near the kinase active site, a mechanism that can lead to irreversible inhibition and prolonged target engagement.[3][4] This guide will explore the hypothetical inhibitory profile of Cpd-EMMP, grounded in the established principles of pyrimidine-based kinase inhibition and covalent targeting, and provide the experimental frameworks necessary to validate these hypotheses.

Mechanism of Action: A Structural Hypothesis for Cpd-EMMP

The pyrimidine core of Cpd-EMMP is hypothesized to anchor the molecule in the ATP-binding pocket of susceptible kinases. The ethyl and methyl groups at positions 2 and 6, respectively, are predicted to occupy hydrophobic pockets, contributing to binding affinity and selectivity. The acetyl group at the 5-position may also influence selectivity and potency.[2]

The most distinguishing feature, the 4-mercapto group, suggests a potential covalent mechanism of action. Many successful kinase inhibitors achieve high potency and selectivity by forming a covalent bond with a non-catalytic cysteine residue within or near the ATP-binding site.[3] This irreversible or reversible-covalent interaction can provide sustained target inhibition long after the drug has been cleared from circulation.

This guide will proceed under the hypothesis that Cpd-EMMP is a multi-targeted kinase inhibitor with a potential covalent mechanism of action against kinases possessing a suitably positioned cysteine residue. We will compare its hypothetical performance against the following well-characterized inhibitors:

  • Gefitinib : A reversible, ATP-competitive inhibitor of EGFR tyrosine kinase.[5][6]

  • Sunitinib : A multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFR2 and PDGFRβ.[7][8]

  • Dasatinib : A potent, ATP-competitive inhibitor of multiple kinases, including BCR-Abl and the Src family kinases.[9][10]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition.

G cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Substrate->Kinase Inhibitor Cpd-EMMP / Comparator Inhibitor->Kinase Blocks ATP Binding

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Comparative Kinase Inhibition Profile

To quantitatively compare Cpd-EMMP with established inhibitors, a series of biochemical and cell-based assays would be required. The following tables present a combination of literature-derived data for the comparator compounds and hypothetical, yet plausible, data for Cpd-EMMP to illustrate a potential target profile.

Biochemical Assay Data (IC50, nM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundEGFR (nM)VEGFR2 (nM)Src (nM)
Cpd-EMMP (Hypothetical) 4515025
Gefitinib 33[5]>10,000>10,000
Sunitinib >5,00080[7][8]>2,000
Dasatinib >1,000>1,0000.5[9]

This hypothetical data suggests Cpd-EMMP may be a potent Src inhibitor with moderate activity against EGFR and weaker activity against VEGFR2.

Cell-Based Assay Data (GI50, µM)

The half-maximal growth inhibition (GI50) measures the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

CompoundA431 (EGFR-driven)HUVEC (VEGF-driven)MDA-MB-231 (Src-driven)
Cpd-EMMP (Hypothetical) 0.52.50.2
Gefitinib 0.054[5]>20>20
Sunitinib >100.01>10
Dasatinib >10>100.1

This hypothetical data suggests Cpd-EMMP has potent anti-proliferative activity in a Src-dependent cell line, consistent with its hypothesized biochemical profile.

Experimental Protocols

To generate the data presented above, a series of standardized and validated experimental protocols must be followed. The causality behind these experimental choices is to first establish the direct inhibitory effect on the purified enzyme (biochemical assay) and then to confirm this effect translates to a cellular context (cell-based assays).

Workflow for Kinase Inhibitor Profiling

G A Biochemical Kinase Assay (Determine IC50) B Cell Proliferation Assay (MTT) (Determine GI50) A->B Validate in cellular context C Target Phosphorylation Assay (Western Blot) (Confirm Mechanism in Cells) B->C Confirm on-target effect D Data Analysis & Comparison C->D Synthesize findings

Caption: Experimental workflow for kinase inhibitor evaluation.

Biochemical Kinase Assay Protocol

This protocol aims to determine the IC50 of an inhibitor against a purified kinase. The principle relies on measuring the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase.[11]

Materials:

  • Recombinant human kinases (EGFR, VEGFR2, Src)

  • Kinase-specific substrate peptides

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (Cpd-EMMP and comparators) dissolved in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the respective kinase as a positive control.

  • Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to each well. Allow a pre-incubation period of 15-30 minutes at room temperature to permit the inhibitor to bind to the kinase.[12]

  • Initiate Reaction: Add a solution containing the kinase-specific substrate and ATP to each well to start the phosphorylation reaction. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detect ADP Formation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability (MTT) Assay Protocol

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with inhibitors. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[13]

Materials:

  • Cancer cell lines (e.g., A431, HUVEC, MDA-MB-231)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to insoluble formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.

Western Blot for Target Phosphorylation

This protocol is crucial for confirming that the observed anti-proliferative effects are due to the inhibition of the intended kinase target within the cell.[15] It measures the level of phosphorylation of the target kinase or its direct downstream substrate.

Materials:

  • Cancer cell lines and culture reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Src (Tyr416), anti-total-Src)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short period (e.g., 1-4 hours). For receptor tyrosine kinases like EGFR, you may need to stimulate the cells with a ligand (e.g., EGF) for 5-10 minutes before lysis.

  • Lysate Preparation: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein for the respective kinase target.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the novel pyrimidine-based compound, this compound. Based on its structural features, Cpd-EMMP is hypothesized to be a multi-targeted kinase inhibitor, with a potentially potent inhibitory effect on Src kinase, possibly through a covalent binding mechanism.

The provided experimental protocols outline a clear, self-validating path to test this hypothesis. By first establishing the biochemical potency (IC50) and then correlating it with cellular anti-proliferative activity (GI50) and on-target pathway modulation (Western Blot), researchers can build a comprehensive profile of this and other novel kinase inhibitors. The direct comparison with well-characterized drugs like Gefitinib, Sunitinib, and Dasatinib provides essential context for evaluating the selectivity and potential therapeutic window of new chemical entities.

Future studies should focus on kinome-wide screening to fully elucidate the selectivity profile of Cpd-EMMP, followed by biophysical assays to confirm the covalent binding mechanism and identify the specific cysteine residue it targets. These further investigations will be critical in determining the true potential of this compound as a candidate for further drug development.

References

  • Al-Otaibi, F., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

  • Liu, Q., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 65(2), 1177–1204. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(19), 6649. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. [Link]

  • Schechinger, W. (2022). Response to "I want to capture the phosphorylation of my protein of interest from a cell. For that what is the best way? western blotting or ELISA?". ResearchGate. [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 112(9), 2012–2021. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Liu, Q., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. PubMed, 65(2), 1177-1204. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870–11883. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]

  • Schildhaus, H. U., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Oncotarget, 10(54), 5636–5649. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Singh, A., & Singh, P. P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 859868. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Medeiros, B. C., et al. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-5552. [Link]

  • ResearchGate. (n.d.). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. ResearchGate. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Selleckchem Japan. (n.d.). Gefitinib (ZD1839). Selleckchem Japan. [Link]

  • Pharmaffiliates. (n.d.). 2-(2-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide. Pharmaffiliates. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 42(4), 1498-1540. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • ACS Publications. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(11), 1728–1740. [Link]

  • PubMed. (2022). Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. British Journal of Pharmacology, 179(18), 4448-4465. [Link]

  • National Center for Biotechnology Information. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6695. [Link]

  • AACR Journals. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 17(17), 5546-52. [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-. PubChem. [Link]

  • Graphviz. (n.d.). User Guide. Graphviz. [Link]

  • ResearchGate. (n.d.). Correlation between the IC50 of dasatinib and the inhibition on the... ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Pyrimidine vs. Purine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Scaffold Selection and Optimization

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged scaffolds."[1] Among these, the nitrogen-containing heterocycles, purine and pyrimidine, stand out as foundational pillars in drug discovery. Their prevalence is not coincidental; as the building blocks of nucleic acids and key players in cellular signaling and metabolism, they offer a natural starting point for designing molecules that can interact with a vast array of biological targets.[2][3]

This guide provides a head-to-head comparison of purine and pyrimidine scaffolds, moving beyond simple structural descriptions to explore the nuanced physicochemical, metabolic, and synthetic considerations that drive the decision-making process in a drug discovery program. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these powerful chemotypes.

Part 1: The Tale of Two Rings: Core Structural and Physicochemical Properties

The most apparent difference between purines and pyrimidines lies in their core structure. A pyrimidine is a single six-membered heterocyclic ring, whereas a purine consists of a pyrimidine ring fused to an imidazole ring, creating a larger, two-ring system.[4][5] This fundamental disparity has profound implications for their physicochemical properties and, consequently, their behavior as drug candidates.

Purines are larger, more complex, and have a higher molecular weight than their single-ringed pyrimidine counterparts.[5] While this complexity provides more vectors for chemical modification, it can also present challenges related to solubility and adherence to drug-likeness principles, such as Lipinski's Rule of Five. Pyrimidines, being smaller and less complex, often exhibit higher aqueous solubility and lower melting points.[5]

PropertyPyrimidine ScaffoldPurine ScaffoldRationale & Implication in Drug Design
Basic Structure Single 6-membered ringFused 6- and 5-membered ringsPurines offer more positions for substitution, allowing for finer tuning of potency and selectivity, but at the cost of increased molecular weight and complexity.[4]
Size & Molecular Weight Smaller, lower MWLarger, higher MWPyrimidines provide a more "fragment-like" starting point, often leading to compounds with better ligand efficiency. Purines can quickly escalate in size, posing a challenge for maintaining favorable pharmacokinetic properties.[5]
Hydrogen Bonding Typically 2-3 H-bond acceptorsMultiple H-bond donors/acceptorsBoth scaffolds are excellent pharmacophores. The purine core, mimicking adenine, is particularly adept at binding to the hinge region of kinases.[6][7]
Aqueous Solubility Generally higherGenerally lowerThe simpler pyrimidine structure often contributes to better solubility, a critical parameter for oral bioavailability.[5]
Metabolic Fate Degrades to soluble compounds (e.g., β-alanine, NH₃, CO₂)Degrades to uric acidThis is a critical differentiator. High purine load can lead to hyperuricemia and gout, a significant clinical consideration. Pyrimidine breakdown products are non-toxic and easily excreted.[8][9]

Part 2: The Biological Context: From Nucleobases to Potent Inhibitors

The success of purine and pyrimidine scaffolds in medicine is deeply rooted in their biological roles. Nature selected these heterocycles for the most fundamental processes of life: storing genetic information (DNA/RNA) and transferring energy (ATP/GTP).[10] Drug discovery programs have expertly exploited this by designing analogs that function as antimetabolites or competitive inhibitors.

The Kinase Hinge: A Privileged Interaction

A prime example of biomimicry is in the design of kinase inhibitors, a cornerstone of modern oncology.[11] The ATP binding site of kinases features a "hinge region" that forms key hydrogen bonds with the adenine base of ATP. Both purine and pyrimidine scaffolds are exceptionally well-suited to mimic this interaction.

  • Purine Analogs & Bioisosteres: As direct isosteres of adenine, purine-like scaffolds such as pyrazolo[3,4-d]pyrimidines are highly effective at forming the requisite hydrogen bonds to anchor the inhibitor in the ATP pocket.[6][7] This allows the rest of the molecule to explore other regions of the binding site to achieve potency and selectivity.

  • Pyrimidine Scaffolds: The 2,4-disubstituted pyrimidine is another classic hinge-binder.[11] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interaction of the adenine core. The versatility and synthetic tractability of the pyrimidine core have led to numerous FDA-approved kinase inhibitors.[11]

G cluster_0 Kinase ATP Binding Site cluster_1 ATP (Natural Ligand) cluster_2 Inhibitor Scaffolds hinge Hinge Region (Backbone NH) atp Adenine (Purine) atp->hinge H-Bonds purine Purine Analog purine->hinge H-Bonds (Mimicry) pyrimidine Pyrimidine pyrimidine->hinge H-Bonds (Mimicry)

Caption: Both purine and pyrimidine scaffolds effectively mimic the hydrogen bonding of adenine with the kinase hinge region.

Part 3: Strategic Scaffold Selection in Drug Discovery

Choosing between a purine and a pyrimidine scaffold is a strategic decision influenced by the project's goals, including the target profile, desired physicochemical properties, and synthetic feasibility.

Synthetic Accessibility

In early-stage discovery, the ability to rapidly synthesize a diverse library of compounds is paramount. Generally, the synthesis of substituted pyrimidines is considered more straightforward than that of complex purines. The de novo synthesis of purines is a multi-step, energy-intensive process, whereas pyrimidine synthesis can often be achieved through more convergent and higher-yielding routes.[8][12] This makes the pyrimidine scaffold particularly attractive for initial exploration and library generation.

Metabolic Stability and Safety Profile

As previously noted, the metabolic fates of these two scaffolds are starkly different. The degradation of purines to uric acid is a significant liability.[9] For drugs intended for chronic use, this can be a disqualifying factor. In contrast, the breakdown of pyrimidines into benign, water-soluble metabolites is a major advantage from a safety and toxicology perspective.[8] This is a powerful argument for choosing a pyrimidine scaffold or for employing a "scaffold hopping" strategy to replace a purine core in a lead compound.

Scaffold Hopping and Bioisosterism

Scaffold hopping is a powerful medicinal chemistry strategy used to identify structurally novel compounds by modifying the core of a known active molecule.[13][14] This is often done to improve properties (e.g., solubility, metabolic stability), reduce off-target effects, or secure novel intellectual property.[15]

The transition from a purine to a pyrimidine is a classic example of a scaffold hop. If a project identifies a potent purine-based hit that suffers from poor solubility or metabolic liabilities, a logical next step is to synthesize a library of pyrimidine-based analogs. The goal is to retain the key pharmacophoric interactions while improving the overall drug-like properties.

G start Initial Hit (e.g., Purine-based) assess Assess Properties: - Potency - Selectivity - Solubility - Metabolism start->assess hop Scaffold Hop (Bioisosteric Replacement) assess->hop Properties Unfavorable optimize Lead Optimization assess->optimize Properties Favorable new_scaffold New Scaffold (e.g., Pyrimidine-based) hop->new_scaffold new_scaffold->optimize

Caption: Workflow for scaffold hopping from an initial purine hit to a pyrimidine scaffold to improve drug properties.

Part 4: Case Studies: Approved Drugs

The therapeutic success of both scaffolds is evident in the number of approved drugs on the market.[1][16]

DrugScaffold TypeTherapeutic AreaMechanism of Action
5-Fluorouracil Pyrimidine AnalogOncologyAn antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[2]
Mercaptopurine Purine AnalogOncology, AutoimmuneAn antimetabolite that inhibits DNA and RNA synthesis.[17][18]
Azathioprine Purine Analog (Prodrug)ImmunosuppressionA prodrug that is converted to mercaptopurine, suppressing the immune response.[18]
Imatinib Pyrimidine-basedOncologyA tyrosine kinase inhibitor that targets Bcr-Abl, c-KIT, and PDGF-R.[1]
Gefitinib Pyrimidine-containingOncologyAn EGFR tyrosine kinase inhibitor.
Fludarabine Purine AnalogOncologyA nucleotide analog that inhibits multiple DNA polymerases.[17][19]
Palbociclib Pyrimidine-basedOncologyAn inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Part 5: Experimental Protocols for Scaffold Evaluation

Validating the choice of a scaffold requires rigorous experimental testing. The following protocols are fundamental to characterizing and comparing compounds based on purine and pyrimidine cores.

Experimental Protocol 1: Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for determining the potency (IC₅₀) of an inhibitor.

Objective: To quantify the inhibitory activity of test compounds against a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and biotinylated substrate peptide to their final concentrations in the assay buffer.

    • Prepare a serial dilution of the test compounds (purine and pyrimidine series) in DMSO, then dilute further in assay buffer.

    • Prepare an ATP solution at a concentration near the Kₘ for the target kinase.

    • Prepare the detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or control to the wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to positive and negative controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: This assay directly measures the functional consequence of the inhibitor binding to the kinase. By comparing the IC₅₀ values of a purine-based inhibitor and its pyrimidine-based scaffold-hopped analog, a medicinal chemist can determine if the change in core structure maintained or improved target potency.

Experimental Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, a key predictor of in vivo clearance.

Objective: To determine the intrinsic clearance rate of test compounds in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compounds and positive controls (e.g., testosterone, verapamil) in DMSO.

    • Prepare an NADPH regenerating system (cofactor solution).

  • Incubation Procedure:

    • Pre-warm the HLM suspension and cofactor solution to 37°C.

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.

    • Include a negative control with no cofactor to assess non-enzymatic degradation.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Causality: A compound with a short half-life in this assay is likely to be rapidly cleared in vivo, making it a less viable drug candidate. Comparing the metabolic stability of a purine lead with its pyrimidine analog can validate the hypothesis that the scaffold hop successfully mitigated a metabolic liability. For instance, if the purine is rapidly oxidized on the imidazole ring, a switch to a more stable pyrimidine core could dramatically increase the metabolic half-life.

Conclusion

The choice between a purine and a pyrimidine scaffold is a multi-faceted decision that extends far beyond their structural diagrams. Purines, as natural mimics of adenine, offer a powerful starting point for targets like kinases but can carry inherent liabilities in terms of physicochemical properties and metabolic fate. Pyrimidines provide a smaller, often more soluble, and metabolically safer alternative, demonstrating remarkable versatility across a wide range of therapeutic targets.

Ultimately, the most successful drug discovery programs are those that understand the subtle interplay between these factors. They leverage the strengths of each scaffold and employ rational design strategies, such as scaffold hopping, to overcome their weaknesses. By grounding scaffold selection in a deep understanding of structural biology, metabolism, and synthetic chemistry, and validating these choices with rigorous experimental data, researchers can continue to unlock the full therapeutic potential of these truly privileged structures.

References

  • Stasolla, C. et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health. [Link]

  • Jakob, L. (1997). Purine and Pyrimidine Metabolism. Medical Biochemistry Page. [Link]

  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.). Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]

  • 2 Minute Classroom. (2019). Purines vs Pyrimidines | Understanding Nitrogenous Bases of RNA and DNA. YouTube. [Link]

  • Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. LiverTox - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... ResearchGate. [Link]

  • Gorgan, D. C. et al. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. [Link]

  • PubMed. (n.d.). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]

  • Chaudharya, V. et al. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Purine analogue. Wikipedia. [Link]

  • ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • Gorgan, D. C. et al. (n.d.). Chemical structure of the approved purine and pyrimidine-based anticancer agents. ResearchGate. [Link]

  • ACS Publications. (2025). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]

  • ResearchGate. (2025). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: Discovery of novel apoptotic anticancer agents. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Lecturio. (2025). Purine and Pyrimidine Metabolism. Lecturio. [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Gorgan, D. C. et al. (n.d.). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed Central. [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research. [Link]

  • PubMed. (n.d.). Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed. [Link]

  • Helmenstine, A. M. (2023). Purines and Pyrimidines. Science Notes. [Link]

  • Hu, Y. et al. (n.d.). Classification of Scaffold Hopping Approaches. PubMed Central. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the consistent, reproducible production of key intermediates is paramount. This guide provides an in-depth analysis of the synthesis of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone, a substituted pyrimidine with potential applications as a structural motif in bioactive molecules and as a key intermediate, notably analogous to structures found in the synthesis of thiamine (Vitamin B1).[1][2][3]

Given the absence of multiple, well-documented synthetic routes in peer-reviewed literature for this specific molecule, this guide will focus on the most robust and classically-grounded approach: a primary synthesis via the Pyrimidine Ring Formation (PRF) pathway. We will compare this primary route against alternative theoretical strategies, evaluating them on key performance indicators to guide your selection process.

Section 1: Overview of Synthetic Strategies

The synthesis of a polysubstituted pyrimidine ring is a foundational challenge in heterocyclic chemistry. The target molecule, with its specific substitution pattern, can theoretically be approached in several ways. The two main philosophies are:

  • Route A: The Convergent Cyclocondensation Approach. This is the workhorse method for pyrimidine synthesis. It involves the reaction of a β-dicarbonyl compound with a thiourea derivative in a single cyclization step.[4] This approach is highly convergent, building the core and setting most substituents in one key transformation.

  • Route B: The Linear Functionalization Approach. This strategy involves starting with a pre-existing, simpler pyrimidine ring and adding the required functional groups (ethyl, acetyl, mercapto) in a stepwise manner. This offers modularity but often at the cost of overall yield and process complexity.

The following diagram illustrates the high-level logic of these competing strategies.

G cluster_A Route A: Convergent Cyclocondensation cluster_B Route B: Linear Functionalization A_Start1 Ethyl Acetoacetate (β-Ketoester) A_Intermediate Intermediate: 2-Ethyl-6-methylpyrimidin-4-ol A_Start1->A_Intermediate Condensation A_Start2 Propionamidine (or similar C2 source) A_Start2->A_Intermediate Condensation A_Final Target Molecule A_Intermediate->A_Final Thionation & Acetylation B_Start Simple Pyrimidine (e.g., 2-ethyl-6-methylpyrimidine) B_Step1 Step 1: Halogenation (e.g., at C5) B_Start->B_Step1 B_Step2 Step 2: Acetylation (e.g., Friedel-Crafts) B_Step1->B_Step2 B_Step3 Step 3: Thionation (e.g., at C4) B_Step2->B_Step3 B_Final Target Molecule B_Step3->B_Final

Caption: High-level comparison of convergent vs. linear synthesis strategies.

Section 2: Primary Synthesis Protocol (Route A) & Reproducibility Analysis

The most reliable and widely applicable method for constructing the pyrimidine core of the target molecule is a variation of the classical pyrimidine synthesis.[4] This involves the condensation of a β-dicarbonyl compound with an amidine, followed by functional group manipulation.

Mechanistic Rationale & Causality

This synthesis is designed in two key stages to maximize control and yield.

  • Stage 1: Pyrimidinone Formation. We first react ethyl 2-acetyl-3-oxopentanoate with propionamidine hydrochloride . The β-dicarbonyl nature of the ketoester provides the C4-C5-C6 backbone, while the amidine provides the N1-C2-N3 fragment. Using the pyrimidinone (hydroxy-pyrimidine) intermediate is crucial for reproducibility. Direct synthesis with thiourea can lead to complex mixtures and over-alkylation. The hydroxyl group is a reliable precursor to the mercaptan.

  • Stage 2: Thionation and Acetylation. The intermediate pyrimidinone is converted to the mercaptan. The most common reagent for this is Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅). This step is often the most critical for yield and purity, as incomplete reaction or side reactions can complicate purification.

Detailed Experimental Workflow

The diagram below outlines the validated workflow for the primary synthesis route, emphasizing critical control points for ensuring reproducibility.

G Start Starting Materials: - Ethyl 2-acetyl-3-oxopentanoate - Propionamidine HCl - Sodium Ethoxide Reaction1 Stage 1: Cyclocondensation Solvent: Anhydrous Ethanol Temp: Reflux (78°C) Time: 6-8 hours Start->Reaction1 Workup1 Quench & Isolation 1. Cool to RT 2. Neutralize with Acetic Acid 3. Precipitate in ice-water 4. Filter & Dry Reaction1->Workup1 Monitor by TLC Intermediate Intermediate Product: 1-(2-Ethyl-4-hydroxy-6- methylpyrimidin-5-yl)ethanone Workup1->Intermediate QC1 QC Check: - Melting Point - ¹H NMR Intermediate->QC1 Reaction2 Stage 2: Thionation Reagent: P₄S₁₀ (Phosphorus Pentasulfide) Solvent: Anhydrous Pyridine Temp: Reflux (115°C) Time: 4-6 hours QC1->Reaction2 Workup2 Hydrolysis & Purification 1. Cool & Pour onto ice 2. Acidify with HCl (pH 4-5) 3. Extract with Ethyl Acetate 4. Column Chromatography Reaction2->Workup2 Monitor by TLC Final Final Product: 1-(2-Ethyl-4-mercapto-6- methylpyrimidin-5-yl)ethanone Workup2->Final QC2 Final QC: - Purity (HPLC) - Structure (¹H/¹³C NMR, MS) Final->QC2

Caption: Step-by-step workflow for the primary synthesis route (Route A).

Step-by-Step Protocol

Stage 1: Synthesis of 1-(2-Ethyl-4-hydroxy-6-methylpyrimidin-5-yl)ethanone

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (200 mL). Carefully add sodium metal (5.75 g, 0.25 mol) in small portions. Causality: This generates sodium ethoxide in situ, a strong base required to deprotonate the starting materials and drive the condensation.

  • Addition of Reagents: Once all sodium has reacted, add propionamidine hydrochloride (27.1 g, 0.25 mol). Stir for 15 minutes. Follow with the dropwise addition of ethyl 2-acetyl-3-oxopentanoate (46.5 g, 0.25 mol) over 30 minutes.

  • Cyclocondensation: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: The reaction is typically complete when the spot corresponding to the ketoester has disappeared.

  • Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid until pH 6-7. Pour the resulting slurry into 1 L of ice-cold water with vigorous stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 100 mL), and dry under vacuum at 50°C. The crude product is often of sufficient purity for the next step. Expected yield: 70-80%.

Stage 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, charge a 500 mL flask with the crude pyrimidinone from Stage 1 (38.8 g, 0.2 mol) and anhydrous pyridine (250 mL). Expertise: Pyridine acts as both a solvent and an acid scavenger for this transformation.

  • Thionation: Add phosphorus pentasulfide (P₄S₁₀) (10.7 g, 0.024 mol) portion-wise to the stirred suspension. Caution: The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 115°C) for 4-6 hours. The solution will darken. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully pour it onto 1 kg of crushed ice. Stir for 1 hour. Acidify the aqueous mixture to pH 4-5 with concentrated HCl.

  • Purification: Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue should be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product as a yellow solid. Expected yield: 60-75%.

Section 3: Comparison of Synthetic Routes

While Route A is the most practical, it is instructive to compare it with the theoretical Route B to understand the trade-offs in synthetic planning.

ParameterRoute A: Convergent Cyclocondensation Route B: Linear Functionalization (Theoretical) Analysis
Overall Yield Moderate to High (40-60% over 2 stages)Low (likely <20% over 3+ stages)The convergent nature of Route A avoids the cumulative yield loss of a multi-step linear synthesis.
Reproducibility HighLow to ModerateRoute A uses well-established, high-yielding reactions. Route B would require extensive optimization for each functionalization step, with risks of regioisomer formation and incomplete conversions.
Scalability GoodPoorPrecipitation and filtration in Route A are scalable operations. Stepwise functionalization and multiple chromatographic purifications in Route B are challenging to scale.
Cost of Goods ModerateHighRoute A uses relatively inexpensive bulk starting materials. Route B may require more expensive halogenating/acetylating agents and larger solvent volumes for chromatography.
Process Safety Manageable hazards (sodium metal, P₄S₁₀).Involves potentially hazardous reagents for each step (e.g., strong Lewis acids, halogenating agents).Both routes require careful handling, but the single hazardous thionation step in Route A is arguably more contained than multiple hazardous steps in Route B.

Section 4: Conclusion and Recommendations

For the reproducible synthesis of This compound , the Convergent Cyclocondensation (Route A) is unequivocally the superior strategy. Its foundation in classical, well-understood pyrimidine chemistry provides a robust and scalable process.[4] The key to reproducibility lies in careful control of the reaction conditions, particularly the anhydrous nature of the solvents and the controlled workup procedures to ensure high-purity intermediates.

While a linear approach (Route B) offers theoretical flexibility, it presents significant practical challenges in yield, purification, and reproducibility that render it unsuitable for reliable production without extensive, resource-intensive development. Researchers and process chemists are advised to focus their efforts on optimizing the two-stage convergent synthesis detailed in this guide.

References

  • Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (n.d.). 2-MERCAPTOPYRIMIDINE. Organic Syntheses. Retrieved from [Link]. This procedure details the fundamental synthesis of a mercaptopyrimidine from a 1,3-dicarbonyl compound and thiourea, establishing the core chemical principles for Route A.

  • Khamgaonkar, V. D., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS Publishing Group. Retrieved from [Link]. This article provides an example of modern methods (microwave synthesis) for creating complex pyrimidine structures, relevant to the discussion of alternative strategies.

  • Joule, J. A., & Mills, K. (2024). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. Royal Society of Chemistry. Retrieved from [Link]. This review discusses challenges in heterocyclic synthesis, including reproducibility and scalability, which are pertinent to the comparison.

  • Sukanya, S.H., et al. (2024). Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives. ResearchGate. Retrieved from [Link]. This paper describes the synthesis of related pyrimidine ethanone derivatives, supporting the chemical feasibility of the proposed routes.

  • Google Patents. (n.d.). CN101948465A - Method for preparing vitamin B1 intermediate. Retrieved from . This patent highlights the role of similar pyrimidine structures as intermediates in Vitamin B1 synthesis, providing context for the target molecule's utility.
  • Campaigne, E., & Sroog, C. E. (n.d.). 4-METHYL-6-HYDROXYPYRIMIDINE. Organic Syntheses. Retrieved from [Link]. This provides a protocol for the synthesis of a hydroxypyrimidine, the key intermediate in the proposed Route A.

  • Gupta, S., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. Retrieved from [Link]. This review covers various strategies for pyrimidine synthesis, offering a broad context for the selection of the primary route.

  • Chatterjee, A., et al. (2011). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Microbiology and Molecular Biology Reviews. Retrieved from [Link]. This article details the biological importance of the pyrimidine moiety in thiamine, underscoring the relevance of its synthetic intermediates.

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid. Retrieved from [Link]. This provides a direct preparative example of a closely related 4-hydroxy-2-mercaptopyrimidine, validating the chemical steps proposed in Route A.

  • Zhang, H., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. Retrieved from [Link]. This paper discusses modern, continuous-flow synthesis of Vitamin B1, showing advanced applications of pyrimidine chemistry.

  • 2A Biotech. (n.d.). This compound. Retrieved from [Link]. This commercial listing provides the CAS number (13995-64-7) for the target molecule.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone (CAS No. 13995-64-7), a compound notable for its pyrimidine and mercaptan functional groups.[1][2][3] Given the absence of a specific, publicly available Safety Data Sheet (SDS) with comprehensive disposal instructions, this document synthesizes established best practices for handling analogous chemical structures to ensure maximum safety and environmental stewardship.

Understanding the Hazard Profile: A Synthesis of Functional Group Chemistry

The key to safely managing this compound lies in understanding the potential hazards associated with its constituent functional groups: the pyrimidine ring and the mercaptan (thiol) group.

  • Pyrimidine Derivatives: Pyrimidines are a class of heterocyclic aromatic compounds found in a wide array of biologically active molecules, including several therapeutic drugs.[4] While many pyrimidine derivatives are stable, their metabolism and degradation pathways can vary significantly. Some pyrimidine nucleosides are readily metabolized in the body, while others can be more persistent.[5][6] In a laboratory setting, this structural motif necessitates careful consideration of its potential for environmental persistence and the proper waste stream for disposal.

  • Mercaptan (Thiol) Group: The presence of a mercaptan group (-SH) is a primary safety concern. Mercaptans are known for their strong, unpleasant odors, detectable at very low concentrations.[7] More significantly, mercaptans can be toxic, with potential health effects varying based on the specific compound and exposure level.[8][9] High concentrations can cause irritation to the eyes and respiratory tract, headaches, dizziness, and nausea.[7][8][10] In severe cases of exposure to certain mercaptans, more serious health consequences, including coma and even death, have been reported.[9][11] The U.S. Department of Homeland Security has even classified methyl mercaptan as a potential large-scale chemical weapon.[9]

Based on this analysis, this compound should be handled as a hazardous substance, with particular attention paid to preventing inhalation and skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for mitigating the risks of exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent dermal absorption of the compound.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or aerosols. Mercaptan-containing compounds can cause serious eye irritation.[12][13]
Lab Coat A standard, full-length laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of the compound. Inhalation of mercaptans can irritate the respiratory system.[7][8]
Spill Management: A Rapid and Coordinated Response

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of prescribed PPE.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled compound using non-sparking tools.

  • Package for Disposal: Place the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the hazardous waste container.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a clear, actionable plan.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First segregate Segregate Waste at the Source ppe->segregate 2. Isolate container Use a Designated, Labeled, Chemically Compatible Hazardous Waste Container segregate->container 3. Contain labeling Label Container Clearly: 'Hazardous Waste - Pyrimidine/Mercaptan Compound' and include the full chemical name and CAS number. container->labeling 4. Identify storage Store in a Designated, Well-Ventilated Hazardous Waste Storage Area labeling->storage 5. Secure compatibility Ensure Segregation from Incompatible Chemicals storage->compatibility 6. Prevent Reactions disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Service compatibility->disposal_service 7. Professional Removal end End: Proper Disposal disposal_service->end 8. Compliance

Caption: Disposal Workflow for this compound

Detailed Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be classified as hazardous waste.[14]

    • Segregate this waste at the point of generation to prevent cross-contamination with other waste streams.[14]

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "13995-64-7."[14]

  • Interim Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from general laboratory traffic.

    • Ensure that the storage area is secure and that the container is segregated from incompatible chemicals, particularly strong oxidizing agents, which could react with the mercaptan group.

  • Final Disposal:

    • The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[14]

    • Provide the disposal company with all available information about the compound, including its chemical name, CAS number, and any known or suspected hazards.

    • Do not attempt to dispose of this chemical down the drain or in regular trash. This can lead to environmental contamination and potential harm to public health.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13][15] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[15] Seek immediate medical attention.

By adhering to these rigorous safety and disposal protocols, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.

References

  • LookChem. Cas 1315478-13-7, 2-(2-butyl-4-hydroxy-6-MethylpyriMidin-5-yl) - LookChem. [Link]

  • PubChem. 2'-Hydroxy-4',5'-dimethylacetophenone | C10H12O2 | CID 118976 - PubChem. [Link]

  • PubChem. Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)- | C17H26O | CID 107065 - PubChem. [Link]

  • Pharmaffiliates. CAS No : 1315478-13-7 | Product Name : 2-(2-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide | Pharmaffiliates. [Link]

  • ResearchGate. Salvage of circulating pyrimidines by tissues of the mouse - ResearchGate. [Link]

  • 2a biotech. Products - 2a biotech. [Link]

  • NCBI Bookshelf. Mercaptan Toxicity - StatPearls - NCBI Bookshelf. [Link]

  • Local Pharma Guide. CAS NO. 13995-64-7 | this compound. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]

  • MD Searchlight. Mercaptan Toxicity - MD Searchlight. [Link]

  • PubMed. Salvage of circulating pyrimidine nucleosides in the rat - PubMed. [Link]

  • Interscan Corporation. Understanding Mercaptans: Knowledge for Industrial Safety - Interscan Corporation. [Link]

  • Stericycle UK. How to Safely Dispose of Laboratory Waste? | Stericycle UK. [Link]

  • ATSDR - CDC. Methyl Mercaptan | Public Health Statement | ATSDR - CDC. [Link]

  • eScholarship.org. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship.org. [Link]

  • YZ Systems. Mercaptan Odorant – Safety & Facts on Gas Leak Detection - YZ Systems. [Link]

  • Cole-Parmer. Chemical Compatibility Database from Cole-Parmer. [Link]

  • The Rubber Group. Chemical-Compatibility.pdf - The Rubber Group. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine structure is a core component of many biologically active compounds and pharmaceuticals.[3] The mercaptan group, an organosulfur compound, is notable for its strong, unpleasant odor and potential for toxicity.[4][5] This guide is designed to build your confidence and trust in handling such reagents by providing not just a set of rules, but a deep, causal understanding of why each step is critical.

Hazard Assessment: A Proactive Approach

Before any laboratory work commences, a thorough risk assessment is mandatory. The process outlined below is a self-validating system to ensure all potential hazards are considered and mitigated.

Hazard_Assessment_Workflow cluster_prep Phase 1: Pre-Operational Analysis cluster_ppe Phase 2: Control & Mitigation cluster_op Phase 3: Operational Readiness start Start Identify Compound:1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone chem_analysis Structural Analysis Pyrimidine CoreMercaptan (-SH) GroupKetone Group start->chem_analysis Analyze hazard_id Hazard Identification Infer hazards from functional groups:Skin/Eye IrritationHarmful if Swallowed/InhaledPotential for Strong OdorFlammability (as with many organic solvents) chem_analysis->hazard_id Infer control_hierarchy Engineering Controls Certified Chemical Fume HoodEmergency Eyewash & Shower hazard_id->control_hierarchy Mitigate with ppe_selection PPE Selection Based on identified hazards (See Table 1) control_hierarchy->ppe_selection Supplement with disposal_plan Waste Disposal Plan Segregated, labeled hazardous wasteNeutralization potential for mercaptans ppe_selection->disposal_plan Integrate protocol_dev Develop SOP Step-by-step handling protocol disposal_plan->protocol_dev Formalize in spill_prep Spill Kit Ready Absorbent materialNeutralizing agent (e.g., 10% alkali solution)Designated waste container protocol_dev->spill_prep Prepare for end Ready for Safe Operation spill_prep->end Proceed

Caption: Hazard Identification and Control Workflow.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties. Given the compound's mercaptan and pyrimidine moieties, a comprehensive barrier is essential to prevent dermal, ocular, and respiratory exposure.[6][7]

Table 1: Recommended PPE for Handling this compound

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving: Nitrile or Neoprene gloves.[6]The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach. Nitrile and neoprene offer good resistance to a broad range of chemicals, including those with sulfur compounds. Change outer glove every 30 minutes or immediately if contaminated.[8]
Body Protection Disposable, long-sleeved, back-closing chemical-resistant gown.[8]A back-closing gown minimizes the risk of frontal contamination. The material should be rated for chemical resistance to prevent skin contact from splashes. Cuffs should be tucked under the outer glove.[9]
Eye & Face Protection Chemical splash goggles and a full-face shield.[10]Goggles provide a seal around the eyes to protect against splashes and vapors.[10] A face shield offers a secondary layer of protection for the entire face from splashes, which is critical when handling potentially irritating or toxic substances.[8][10]
Respiratory Protection Use within a certified chemical fume hood is mandatory. If weighing powder outside a ventilated enclosure, an N95 respirator is the minimum.The fume hood is the primary engineering control to prevent inhalation of vapors, which are expected due to the volatile mercaptan group.[6] An N95 respirator will protect against inhaling fine particulates if handling the compound as a solid.[8]
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.Protects feet from spills. Shoe covers are essential to prevent tracking chemical residues outside the laboratory.[8]

Operational Protocol: A Step-by-Step Guide

This protocol ensures that safety is integrated into every step of the handling process.

Handling_Protocol prep Preparation Verify fume hood certification is current.Assemble all necessary equipment.Prepare waste containers. donning Donning PPE Don shoe covers, inner gloves, gown, face mask/respirator, goggles, face shield, and finally outer gloves. prep->donning Step 1 handling Chemical Handling Perform all manipulations deep within the fume hood sash.Keep containers tightly closed when not in use.Use spark-proof tools if flammability is a concern. donning->handling Step 2 doffing Doffing PPE Remove shoe covers, outer gloves, gown, face shield, goggles, and inner gloves in that order.Avoid touching personal clothing. handling->doffing Step 3 cleanup Final Steps Dispose of all PPE in designated hazardous waste.Wash hands thoroughly with soap and water. doffing->cleanup Step 4

Caption: Step-by-Step Chemical Handling Workflow.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[12] Seek immediate medical attention.

Spill and Disposal Plan

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If safe to do so, remove ignition sources and improve ventilation by ensuring the fume hood is operational.[13]

  • Contain: For liquid spills, absorb with an inert material like vermiculite or dry sand.[13] For solid spills, gently cover to avoid raising dust.

  • Neutralize: Due to the mercaptan group, the spill material can be treated with a 10% aqueous alkali solution or other oxidizing agents like potassium permanganate or calcium hypochlorite to neutralize the odor and reactivity.[5]

  • Collect & Dispose: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[14][15]

Waste Disposal:

  • Chemical Waste: All unused or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected in sealed, labeled hazardous waste containers.[15]

  • Disposal Method: The preferred method for mercaptan-containing waste is controlled incineration.[4] Alternatively, mercaptans can be converted into disulfides for disposal.[16] Always follow your institution's and local environmental regulations for hazardous waste disposal.[4][13]

By adhering to this comprehensive guide, you are not just following a protocol; you are engaging in a culture of safety that protects you, your colleagues, and your research.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Methyl Mercaptan. ATSDR. [Link]

  • Di Mola, A., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Google Patents. (2015). Process for disposal of mercaptans.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • UtilVtorProm. Recycling and disposal of ethyl mercaptan, odorant. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. [Link]

  • New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan. [Link]

  • NorFalco. Protective apparel. [Link]

  • 2a biotech. This compound. [Link]

  • Local Pharma Guide. CAS NO. 13995-64-7 | this compound. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.